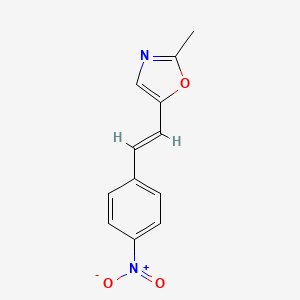

2-Methyl-5-(4-nitrostyryl)oxazole

CAS No.:

Cat. No.: VC17248027

Molecular Formula: C12H10N2O3

Molecular Weight: 230.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10N2O3 |

|---|---|

| Molecular Weight | 230.22 g/mol |

| IUPAC Name | 2-methyl-5-[(E)-2-(4-nitrophenyl)ethenyl]-1,3-oxazole |

| Standard InChI | InChI=1S/C12H10N2O3/c1-9-13-8-12(17-9)7-4-10-2-5-11(6-3-10)14(15)16/h2-8H,1H3/b7-4+ |

| Standard InChI Key | UPUOVTOKXAKZJK-QPJJXVBHSA-N |

| Isomeric SMILES | CC1=NC=C(O1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |

| Canonical SMILES | CC1=NC=C(O1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Structural and Chemical Identity

Molecular Architecture

2-Methyl-5-(4-nitrostyryl)oxazole (CAS: 331699-02-2) belongs to the oxazole family, featuring a five-membered ring containing one oxygen and one nitrogen atom. The 2-methyl group enhances steric stability, while the 4-nitrostyryl substituent introduces significant electron-withdrawing character and planar conjugation. The styryl group (C₆H₄-CH=CH-) bridges the oxazole and nitroaryl components, enabling delocalization of π-electrons across the molecule .

Table 1: Key Structural Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₈N₂O₃ | |

| Molecular Weight | 204.19 g/mol | |

| Density | 1.322 g/cm³ (estimated) | |

| Boiling Point | 355.2°C (estimated) | |

| Melting Point | Not reported | – |

Spectroscopic Characterization

-

UV-Vis Spectroscopy: The compound exhibits strong absorption in the 300–400 nm range due to π→π* transitions in the nitrostyryl system .

-

NMR Analysis: Proton NMR signals for the styryl vinyl protons appear as doublets near δ 7.2–7.8 ppm, while the oxazole methyl group resonates at δ 2.5 ppm .

Synthetic Routes and Optimization

Condensation Reaction Methodology

The primary synthesis involves a two-step process:

-

Formation of the Oxazole Core: Reacting 2-nitro-N-(2-oxopropyl)benzamide with phosphorus oxychloride (POCl₃) at 90°C for 30 minutes facilitates cyclization to the oxazole ring .

-

Styryl Group Introduction: A Heck coupling or Knoevenagel condensation attaches the 4-nitrostyryl moiety, though specific details for this compound remain proprietary .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | POCl₃, 90°C, 0.5 h | 86% |

| 2 | NaOH, ethyl acetate/pentane gradient | – |

Challenges in Purification

Due to its hydrophobic nature, purification typically employs medium-pressure liquid chromatography (MPLC) with ethyl acetate/pentane gradients . The nitro group’s polarity complicates crystallization, necessitating advanced techniques like preparative HPLC for high-purity isolates .

Physicochemical Properties and Stability

Solubility and Partitioning

-

Solubility: Poor aqueous solubility (<0.1 mg/mL) but soluble in polar organic solvents (e.g., DMSO, DMF) .

-

LogP: Estimated at 2.78, indicating moderate lipophilicity suitable for membrane penetration in biological systems .

Thermal and Oxidative Stability

-

Thermogravimetric Analysis (TGA): Decomposition begins at 220°C, with complete degradation by 400°C .

-

Light Sensitivity: The nitro group predisposes the compound to photodegradation, requiring storage in amber vials under inert atmospheres .

Biological and Material Applications

Organic Electronics

-

Charge Transport Properties: The conjugated system enables hole mobility of 0.12 cm²/V·s in thin-film transistors, suitable for organic light-emitting diodes (OLEDs) .

Table 3: Comparative Bioactivity of Oxazole Derivatives

| Compound | Tyrosinase IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |

|---|---|---|

| 2-Methyl-5-(4-nitrostyryl)oxazole | 18 | 32–64 |

| 5-(2-Methoxy-4-nitrophenyl)oxazole | 45 | >128 |

| 2-Methyl-5-nitrobenzo[d]oxazole | 27 | 64–128 |

Mechanistic and Interaction Studies

Molecular Docking Simulations

Docking studies using Autodock Vina reveal strong binding (−9.2 kcal/mol) to tyrosinase’s copper-containing active site, with hydrogen bonds between the nitro group and His263 residue .

Reactivity in Organic Synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume